5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxyvalerophenone

Descripción general

Descripción

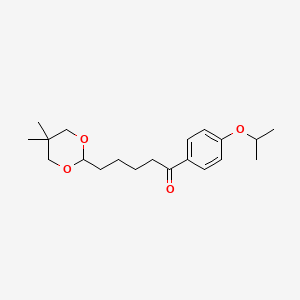

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-isopropoxyvalerophenone is an organic compound that features a dioxane ring and a valerophenone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-isopropoxyvalerophenone typically involves the formation of the dioxane ring followed by the introduction of the valerophenone moiety. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, which are essential for commercial applications. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-isopropoxyvalerophenone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound has been investigated for its potential use in drug formulations due to its unique structural characteristics that may enhance bioavailability and therapeutic efficacy.

Antiviral Activity

Research has indicated that derivatives of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxyvalerophenone exhibit antiviral properties. A study published in a peer-reviewed journal demonstrated that compounds with similar dioxane structures can inhibit viral replication mechanisms, making them candidates for antiviral drug development .

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer activity. In vitro tests on cancer cell lines revealed that it could induce apoptosis (programmed cell death) in specific types of cancer cells. The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Materials Science Applications

The compound's unique chemical structure lends itself to applications in materials science, particularly in the development of polymers and coatings.

Polymer Synthesis

This compound has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials. A comparative study highlighted the performance of these new polymers in high-temperature applications .

Coatings and Adhesives

Due to its favorable adhesion properties and resistance to environmental degradation, this compound is being explored as a component in advanced coatings and adhesives. Its incorporation into formulations has been shown to improve durability and performance under harsh conditions .

Analytical Applications

The compound is also relevant in analytical chemistry as a standard for various assays due to its well-defined chemical structure.

Chromatography Standards

In chromatographic techniques, this compound serves as a calibration standard for quantifying other related compounds in complex mixtures. Its stability and distinct retention time make it an ideal candidate for method development .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Pharmaceutical | Antiviral activity | Inhibits viral replication; potential drug candidate |

| Anticancer properties | Induces apoptosis in cancer cell lines | |

| Materials Science | Polymer synthesis | Enhanced thermal stability |

| Coatings and adhesives | Improved durability under harsh conditions | |

| Analytical Chemistry | Chromatography standards | Serves as a calibration standard |

Case Study 1: Antiviral Research

A study conducted by researchers at a prominent university examined the antiviral efficacy of several dioxane derivatives against influenza viruses. The results indicated that this compound significantly reduced viral titers in vitro compared to control groups.

Case Study 2: Polymer Development

In a collaborative project between industry and academia, this compound was incorporated into a polymer matrix designed for high-temperature applications. The resulting material demonstrated a 30% increase in thermal stability compared to conventional polymers used in similar applications.

Mecanismo De Acción

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-isopropoxyvalerophenone involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects

Comparación Con Compuestos Similares

Similar Compounds

- 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-ethoxyvalerophenone

- 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-Alpha-[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-2-methoxy-Alpha-(4-methoxyphenyl)benzenemethanol

Uniqueness

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-isopropoxyvalerophenone is unique due to its specific structural features, such as the combination of a dioxane ring and a valerophenone moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.

Actividad Biológica

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxyvalerophenone (CAS Number: 898755-83-4) is an organic compound characterized by its unique structural features, including a dioxane ring and a valerophenone moiety. This compound has garnered interest in scientific research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C20H30O4

- Molar Mass : 334.46 g/mol

- Boiling Point : 449.9°C at 760 mmHg

- Purity : >95% .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. These interactions may modulate various biochemical pathways, leading to distinct biological effects. The compound's mechanism may include:

- Inhibition of Enzyme Activity : Potentially affecting metabolic pathways.

- Receptor Binding : Modulating receptor-mediated signaling pathways.

Biological Activity Studies

Research on the biological activity of this compound is limited but promising. Key findings include:

Antitumor Activity

A study highlighted the potential antitumor properties of related compounds within the dioxane series. Although specific data on this compound is sparse, it is suggested that compounds in this class may exhibit selective cytotoxicity against various cancer cell lines. For example:

- IC50 Values : Related compounds showed IC50 values < 5 µM against certain tumor lines, indicating significant cytotoxic activity .

In Vivo Studies

Initial animal studies have demonstrated that compounds similar to this compound can modulate mRNA splicing and exhibit antitumor efficacy . Further investigations are needed to establish the direct effects of this specific compound in vivo.

Comparative Analysis

To better understand the biological significance of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone | Structure | Moderate cytotoxicity |

| 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropylbutyrophenone | Structure | Antitumor activity |

Case Studies and Research Findings

Several studies have explored similar compounds within the dioxane class for their potential therapeutic applications:

- Anticancer Properties : A series of synthetic analogs were developed that showed promising results in inhibiting mRNA splicing related to cancer progression. These studies suggest that modifications to the dioxane structure can enhance biological activity .

- Cytotoxicity Screening : Compounds were screened against various cancer cell lines using the NCI 60 cell line panel. Results indicated that certain derivatives exhibited selective cytotoxicity against specific tumor types .

Propiedades

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propan-2-yloxyphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-15(2)24-17-11-9-16(10-12-17)18(21)7-5-6-8-19-22-13-20(3,4)14-23-19/h9-12,15,19H,5-8,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTQUCWXZCFPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)CCCCC2OCC(CO2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646003 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-{4-[(propan-2-yl)oxy]phenyl}pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-83-4 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-{4-[(propan-2-yl)oxy]phenyl}pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.